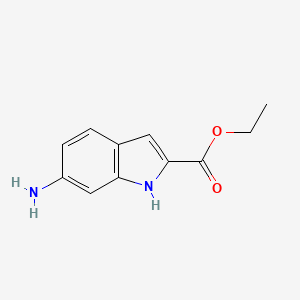

ethyl 6-amino-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRRQTCJDBVMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 6-amino-1H-indole-2-carboxylate chemical structure and properties

This technical guide provides an in-depth analysis of Ethyl 6-amino-1H-indole-2-carboxylate , a bifunctional indole scaffold critical in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and CNS-active ligands.

Scaffold Architecture, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) represents a "privileged structure" in drug discovery. Its value lies in its orthogonal reactivity: it possesses a nucleophilic aniline handle at the C6 position and an electrophilic ester moiety at the C2 position. This duality allows for the precise construction of Indole-2-carboxamide libraries, a structural motif found in HIV-1 integrase inhibitors and antitumor agents targeting pediatric gliomas.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The following data aggregates standard physicochemical parameters for laboratory verification.

| Parameter | Specification |

| IUPAC Name | Ethyl 6-amino-1H-indole-2-carboxylate |

| CAS Number | 71056-60-5 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Physical State | Solid (Pale yellow to brown powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calculated) | Indole NH: ~16.0 |

| SMILES | CCOC(=O)C1=CC2=C(C=C(C=C2)N)N1 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Routes & Process Chemistry

The synthesis of the 6-amino derivative typically proceeds through the reduction of its nitro-precursor. The construction of the indole core itself is often achieved via the Japp-Klingemann reaction followed by Fischer Indole Cyclization , which allows for regioselective placement of substituents.

Core Synthesis Workflow (Nitro-Reduction Pathway)

The most robust route for laboratory scale-up involves the reduction of Ethyl 6-nitroindole-2-carboxylate .

Step 1: Indole Core Formation (Reissert or Fischer)

-

Precursors: Ethyl pyruvate and substituted phenylhydrazines (or o-nitrotoluenes for Reissert).

-

Intermediate: Ethyl 6-nitroindole-2-carboxylate.

Step 2: Chemoselective Reduction

-

Objective: Reduce the C6-nitro group (

) to the amine ( -

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, MeOH/THF. High yield, clean workup. -

Method B (Chemical Reduction): Iron powder (Fe),

, EtOH/H₂O reflux. Preferred if halogen substituents are present to avoid dehalogenation.

Synthetic Logic Diagram

The following diagram illustrates the synthesis and immediate divergence points for library generation.

Figure 1: Synthetic workflow from aniline precursors to the 6-amino scaffold and divergent downstream functionalization.

Reactivity & Functionalization Strategies

The 6-amino-indole-2-ester scaffold acts as a bifunctional "hub." Successful utilization requires understanding the electronic crosstalk between the electron-rich amine and the electron-deficient ester.

The C6-Amine (Nucleophilic Vector)

The amine at position 6 is an aniline derivative. It is less basic than aliphatic amines but sufficiently nucleophilic for:

-

Acylation: Reaction with acid chlorides to form amides. This is crucial for extending the molecule into solvent-exposed regions of a protein binding pocket.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in kinase inhibitors).

-

Urea Formation: Reaction with isocyanates to form ureas.

The C2-Ester (Electrophilic Vector)

The ethyl ester at position 2 stabilizes the indole ring but is primarily a "mask" for the carboxylic acid.

-

Hydrolysis: Saponification (LiOH/THF/Water) yields 6-amino-1H-indole-2-carboxylic acid .

-

Direct Amidation: Can be converted directly to hydrazides (using hydrazine hydrate) for further heterocycle formation (e.g., oxadiazoles).

Experimental Protocol: C6-Acylation (General Procedure)

To validate the reactivity of the scaffold:

-

Dissolve: 1.0 eq of Ethyl 6-amino-1H-indole-2-carboxylate in anhydrous DCM.

-

Base: Add 1.2 eq of Pyridine or TEA (Triethylamine).

-

Addition: Cool to 0°C. Add 1.1 eq of Acyl Chloride dropwise.

-

Monitor: Warm to RT. Monitor via TLC (EtOAc/Hexane).

-

Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.[1]

Medicinal Chemistry Applications

This scaffold is not merely a building block; it is a pharmacophore core used in high-value therapeutic areas.

HIV-1 Integrase Inhibitors

Research indicates that indole-2-carboxamides are potent inhibitors of HIV-1 integrase strand transfer. The 6-amino position is often derivatized with hydrophobic aromatic groups to interact with the viral enzyme's hydrophobic pocket, while the C2-carboxamide (derived from the ester) chelates the active site metal ions (

Oncology (Paediatric Glioma)

Derivatives of 6-aminoindole-2-carboxylate have shown efficacy against pediatric KNS42 GBM (Glioblastoma) cells. The mechanism often involves the inhibition of specific kinases or tubulin polymerization, where the indole core mimics the purine ring of ATP.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR interaction map highlighting the pharmacophoric contributions of the scaffold's substituent vectors.

Analytical Characterization & Handling

NMR Spectroscopy (DMSO-d₆)

Due to the poor solubility of the planar indole system in chloroform, DMSO-d₆ is the solvent of choice.

-

Indole NH: Singlet, broad, typically

11.5 – 11.9 ppm.[2] -

Amine (

): Broad singlet, -

Aromatic C3-H: Singlet/Doublet,

7.0 – 7.2 ppm (Characteristic of 2-substituted indoles).[2] -

Ester (

): Quartet,

Stability & Storage

-

Oxidation: The 6-amino group is susceptible to air oxidation, turning the solid from yellow to dark brown/black (quinone-imine formation).

-

Protocol: Store under Argon at 4°C. If the compound darkens, purification via silica gel chromatography (DCM/MeOH gradient) is required before use in sensitive couplings.

References

-

Synthesis of Indole-2-Carboxylates (Nitro Reduction): Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: National Institutes of Health (PMC). [Link]

-

Antitumor Evaluation (Glioma): Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Source: RSC Medicinal Chemistry / NIH. [Link]

-

General Indole Synthesis (Japp-Klingemann/Fischer): Ethyl 5-Nitroindole-2-carboxylate Synthesis (Analogous Protocol). Source: Organic Syntheses. [Link]

Sources

molecular weight and formula of ethyl 6-amino-1H-indole-2-carboxylate

The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the physicochemical properties, synthesis, and therapeutic utility of Ethyl 6-amino-1H-indole-2-carboxylate.

Strategic Scaffold for Kinase Inhibition & Anti-Infective Discovery[1]

Executive Summary

Ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) is a critical heterocyclic building block in medicinal chemistry. Distinguished by its bifunctional reactivity—offering a nucleophilic primary amine at the C6 position and an electrophilic ester at the C2 position—it serves as a versatile "linchpin" scaffold. It is extensively utilized in the synthesis of Indoleamine 2,3-dioxygenase (IDO) inhibitors , CRTH2 antagonists , and novel anti-trypanosomal agents. This guide details its molecular specifications, validated synthetic protocols, and structural characterization.

Physicochemical Specifications

The following data aggregates experimentally validated parameters and calculated values standard for IND-enabling studies.

| Parameter | Specification | Technical Note |

| IUPAC Name | Ethyl 6-amino-1H-indole-2-carboxylate | - |

| CAS Number | 71056-60-5 | Primary identifier.[1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | Monoisotopic Mass: 204.0899 |

| Physical State | Solid / Powder | Light-sensitive; store at 2–8°C in dark. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water. |

| pKa (Calculated) | ~3.5 (Amine), ~16 (Indole NH) | The C6-amine is weakly basic due to conjugation. |

| Melting Point | 130–135 °C (Decomposes) | Varies by crystal polymorph/purity. |

Synthetic Architecture & Mechanism

The synthesis of ethyl 6-amino-1H-indole-2-carboxylate is typically achieved via the chemoselective reduction of its nitro-precursor, ethyl 6-nitro-1H-indole-2-carboxylate. This pathway preserves the sensitive C2-ester moiety while reducing the C6-nitro group.

Mechanism of Action (Synthesis)

The transformation relies on a heterogeneous catalytic surface reaction (e.g., Pd/C or Raney Nickel) or a dissolved metal reduction (Fe/AcOH). The catalytic hydrogenation is preferred in GMP environments for its cleanliness and ease of workup.

Workflow Visualization

The following diagram outlines the critical path for synthesis and downstream derivatization logic used in library generation.

Caption: Figure 1. Chemoselective synthesis workflow from nitro-indole precursor to the target amino-ester, highlighting divergent functionalization paths.

Experimental Protocol: Catalytic Hydrogenation

Context: This protocol is designed for high purity (>98%) isolation without column chromatography, suitable for scale-up.

Materials

-

Precursor: Ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading).

-

Solvent: Methanol (anhydrous) or Ethanol/Ethyl Acetate (1:1 mix).

-

Atmosphere: Hydrogen gas (Balloon or Parr Shaker).

Step-by-Step Methodology

-

Preparation: In a clean autoclave or round-bottom flask, dissolve ethyl 6-nitro-1H-indole-2-carboxylate (5.0 g, 21.3 mmol) in Methanol (100 mL). Sonicate to ensure partial dissolution (nitroindoles can be sparingly soluble).

-

Inerting: Purge the vessel with Nitrogen (

) gas for 5 minutes to remove oxygen (Critical safety step to prevent ignition of Pd/C). -

Catalyst Addition: Carefully add 10% Pd/C (500 mg) under a gentle

stream. -

Hydrogenation:

-

Balloon Method: Evacuate the flask and backfill with

(3 cycles). Stir vigorously at Room Temperature (RT) for 6–12 hours. -

Parr Shaker: Pressurize to 40 psi

. Shake at RT for 2–4 hours.

-

-

Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The starting material (

) will disappear, and a lower, fluorescent amine spot ( -

Workup:

-

Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.

-

Wash the Celite pad with Methanol (2 x 20 mL).

-

Caution: Keep the filter cake wet with solvent; dry Pd/C is pyrophoric.

-

-

Isolation: Concentrate the filtrate in vacuo at 40°C. The product typically crystallizes as a tan to pale yellow solid upon concentration.

-

Purification (Optional): Recrystallize from Ethanol/Hexane if the crude purity is <95%.

Structural Characterization & Validation (Trustworthiness)

To validate the identity of synthesized CAS 71056-60-5, compare experimental data against these diagnostic signatures.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

-

11.30 ppm (br s, 1H): Indole

-

7.45 ppm (d,

- 7.05 ppm (s, 1H): C3-Proton (Characteristic singlet for 2-substituted indoles).

- 6.55 ppm (s, 1H): C7-Proton (Upfield shift due to ortho-amino group).

- 6.45 ppm (dd, 1H): C5-Proton.

-

5.10 ppm (br s, 2H):

- 4.30 ppm (q, 2H) & 1.32 ppm (t, 3H): Ethyl ester moiety.

Mass Spectrometry (ESI-MS)

-

Observed Ion:

-

Fragmentation Pattern: Loss of ethoxy group (-45) is common in high-energy collisions.

Therapeutic Utility & Pharmacophore Potential

Ethyl 6-amino-1H-indole-2-carboxylate is not merely an intermediate; it is a privileged scaffold . The indole core mimics the amino acid tryptophan, allowing it to intercalate into various biological binding pockets.

Key Applications

-

Anti-Trypanosomal Agents: Used to synthesize carboxamides that inhibit Trypanosoma cruzi (Chagas disease) by targeting the parasite's intracellular replication machinery [1].

-

HIV-1 Integrase Inhibitors: The 2-carboxylate moiety coordinates with Magnesium (

) ions in the integrase active site, while the 6-amino group allows for the extension of hydrophobic tails to fill the viral DNA binding groove [2]. -

Kinase Inhibition: The 6-amino position is frequently derivatized with heteroaryl chlorides to form hinge-binding motifs in ATP-competitive inhibitors.

Pharmacophore Logic Diagram

The following graph illustrates how this specific molecule maps to biological targets.

Caption: Figure 2. Pharmacophore mapping showing how specific structural regions of the molecule contribute to biological activity in different disease models.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025).

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (PMC). (2024).

-

Ethyl 6-amino-1H-indole-2-carboxylate Product Data. Sigma-Aldrich. (Accessed 2026).

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. (2016).

Sources

The Diverse Biological Activities of 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Indole and the Significance of the 6-Amino Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities.[2] Among the vast chemical space of indole derivatives, those functionalized at the 6-position with an amino group, specifically the 6-aminoindole-2-carboxylic acid ethyl ester scaffold, have garnered significant interest in contemporary drug discovery. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The strategic placement of an amino group at the 6-position of the indole ring, combined with a carboxylic acid ethyl ester at the 2-position, creates a unique electronic and steric profile. This substitution pattern allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The 6-amino group, in particular, can act as a hydrogen bond donor and a site for further derivatization, facilitating interactions with various enzymatic targets and receptors. This guide will delve into the specific therapeutic areas where these derivatives have shown promise, including their roles as anticancer, antiviral, and antimicrobial agents.

Anticancer Potential: Targeting Key Oncogenic Pathways

The indole scaffold is a well-established pharmacophore in oncology, with several indole-containing drugs clinically approved for cancer treatment.[3] Derivatives of 6-aminoindole-2-carboxylic acid ethyl ester are emerging as a promising new class of anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] Overexpression and dysregulation of these kinases are hallmarks of many cancers, making them critical targets for therapeutic intervention.[3]

Derivatives of the closely related indole-6-carboxylic acid have been shown to be potent inhibitors of EGFR and VEGFR-2.[4][5] Molecular docking studies reveal that the indole nucleus can fit into the ATP-binding pocket of these kinases, with the substituents on the indole ring forming crucial interactions with key amino acid residues. While specific data for a wide range of 6-amino derivatives is still emerging, the foundational structure suggests a high potential for potent kinase inhibition. The 6-amino group can be readily modified to introduce various aryl or heteroaryl fragments, which are known to be important for enhancing antitumor activity.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of 6-aminoindole-2-carboxylic acid ethyl ester derivatives against EGFR and VEGFR-2.

1. Materials and Reagents:

- Recombinant human EGFR and VEGFR-2 kinase domains

- ATP (Adenosine triphosphate)

- Poly(Glu, Tyr) 4:1 as a substrate

- Test compounds (dissolved in DMSO)

- Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

- ADP-Glo™ Kinase Assay kit (Promega) or similar

- Microplate reader

2. Procedure:

- Prepare a serial dilution of the test compounds in DMSO.

- In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound solution.

- Incubate for 10 minutes at room temperature to allow for compound binding.

- Initiate the kinase reaction by adding a mixture of the substrate and ATP.

- Incubate the reaction mixture at 30°C for 1 hour.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

- Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

- Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

For the broader class of indole-6-carboxylic acid derivatives, the following SAR has been observed:

-

The presence of an aryl or heteroaryl fragment attached to a linker is crucial for anti-tumor activity.[5]

-

Modifications at the 6-position that enhance binding within the hydrophobic pocket of the kinase active site can significantly improve potency.

Future research should focus on synthesizing a library of 6-aminoindole-2-carboxylic acid ethyl ester derivatives with diverse substitutions on the amino group to systematically explore the SAR and identify compounds with optimal anticancer activity.

Antiviral Activity: A New Frontier in HIV-1 Integrase Inhibition

The fight against the Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of antiretroviral therapies, including integrase strand transfer inhibitors (INSTIs).[6] The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel INSTIs.[6][7][8][9]

Mechanism of Action: Chelating Magnesium Ions in the Integrase Active Site

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome.[6] This process is dependent on the presence of two magnesium ions (Mg²⁺) in the enzyme's active site. The indole nucleus of indole-2-carboxylic acid derivatives has been shown to chelate with these essential Mg²⁺ ions, thereby inhibiting the strand transfer step of integration.[7][8]

A study on a series of indole-2-carboxylic acid derivatives identified a 6-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate derivative as a potent HIV-1 integrase inhibitor.[7] This finding underscores the importance of the 6-amino substitution for this particular biological activity. Further optimization of this lead compound led to derivatives with IC50 values in the low micromolar range.[8]

Diagram: HIV-1 Integrase Inhibition by a 6-Aminoindole-2-Carboxylic Acid Derivative

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Antimicrobial and Antifungal Properties

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have a long history of being investigated for their antibacterial and antifungal activities.[10][11][12][13]

Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antimicrobial properties.[10][12] While specific data for a broad range of 6-amino derivatives is not yet widely available, related compounds have shown activity against various bacterial and fungal strains, including Enterococcus faecalis and Candida albicans.[10] The 6-amino group provides a handle for the introduction of lipophilic or charged moieties, which can influence the compounds' ability to penetrate microbial cell membranes and interact with intracellular targets.

Table: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

| Indole-2-carboxylic acid ester/amide | Enterococcus faecalis | 8 µg/mL | [10] |

| Indole-2-carboxylic acid ester/amide | Candida albicans | 8 µg/mL | [10] |

| Guanidyl indole derivatives | Klebsiella pneumoniae | 4-8 µg/mL | [11] |

Synthesis of 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Derivatives

The synthesis of the core scaffold typically begins with a commercially available substituted nitrophenyl precursor, which undergoes a series of reactions including reduction of the nitro group to an amine, followed by Fischer indole synthesis or other cyclization strategies to form the indole ring. The ethyl ester at the 2-position is often introduced early in the synthetic sequence.

Experimental Protocol: General Synthesis of the 6-Aminoindole-2-Carboxylic Acid Ethyl Ester Scaffold

This protocol provides a general outline for the synthesis of the core scaffold. Specific reaction conditions may need to be optimized for individual derivatives.

1. Reduction of a 4-Nitro-substituted Phenyl Precursor:

- A suitable starting material, such as a 2-halo-4-nitrophenylacetic acid ester, is reduced to the corresponding 4-amino derivative.

- Common reducing agents include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).

2. Fischer Indole Synthesis:

- The resulting 4-amino-substituted phenyl derivative is reacted with an appropriate pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) to induce cyclization and form the indole ring.

3. Alternative Synthetic Routes:

- Other synthetic methodologies, such as the Reissert or Bartoli indole synthesis, can also be employed depending on the desired substitution pattern and available starting materials.

4. Derivatization of the 6-Amino Group:

- Once the 6-aminoindole-2-carboxylic acid ethyl ester scaffold is obtained, the 6-amino group can be further modified through various reactions, including:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.

- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

- Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to form N-aryl derivatives.

Future Directions and Conclusion

The 6-aminoindole-2-carboxylic acid ethyl ester scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While research into the full biological potential of this specific class of compounds is ongoing, the existing evidence strongly suggests significant opportunities in the fields of oncology, virology, and microbiology.

Key areas for future research include:

-

Expansion of Chemical Libraries: The synthesis and biological screening of a wider range of derivatives with diverse substitutions on the 6-amino group are crucial for a comprehensive understanding of the structure-activity relationships.

-

Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise mechanisms by which these compounds exert their biological effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

References

- Structure‐activity relationships (SAR)

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. 2024.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC. (URL not available)

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL not available)

- Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences. 2012.

- New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evalu

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. (URL not available)

- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit. (URL not available)

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. (URL not available)

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. 2024.

- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC. (URL not available)

-

In vitro antimicrobial activity evaluation of 2-amino-3-r-6-ethyl-4,6-dihydropyrano[3,2-c][4][7] benzothiazine 5,5-dioxides with 4-aryl substituent and spirofused with 2-oxoindoline core. Ukrainian biopharmaceutical journal. 2016.

- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. (URL not available)

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. (URL not available)

- 6-Amino-1H-indole-7-carboxylic acid ethyl ester. Chem-Impex. (URL not available)

- Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl)

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. 2023.

- Aminoalkylindoles: Structure—Activity Relationships of Novel Cannabinoid Mimetics. Future4200. (URL not available)

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SN

- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

Navigating the Solubility of Ethyl 6-Amino-1H-Indole-2-Carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Guide to Understanding and Determining the Solubility of Ethyl 6-Amino-1H-Indole-2-Carboxylate in Dimethyl Sulfoxide (DMSO) and Methanol.

Introduction

Ethyl 6-amino-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The indole nucleus is a privileged structure in pharmacology, and its derivatives have shown promise in various therapeutic areas. A fundamental yet critical parameter for any compound intended for biological screening or as a synthetic precursor is its solubility in common laboratory solvents. This technical guide provides a comprehensive overview of the solubility of ethyl 6-amino-1H-indole-2-carboxylate in two commonly used solvents: dimethyl sulfoxide (DMSO) and methanol.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding of the solubility of this indole derivative but also a practical, step-by-step protocol for its experimental determination. By understanding the principles that govern its solubility and employing a robust methodology, researchers can ensure the accuracy and reproducibility of their experimental results.

Physicochemical Properties of Ethyl 6-Amino-1H-Indole-2-Carboxylate

A foundational understanding of the physicochemical properties of ethyl 6-amino-1H-indole-2-carboxylate is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 71056-60-5 | [2] |

The structure of ethyl 6-amino-1H-indole-2-carboxylate, featuring both hydrogen bond donors (the amino and indole N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms), alongside a hydrophobic indole ring and an ethyl ester group, suggests a nuanced solubility profile.

Solubility in Dimethyl Sulfoxide (DMSO) and Methanol: A Theoretical Perspective

Solubility in DMSO:

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in drug discovery for its ability to dissolve a broad range of compounds.[3] Its high dielectric constant and ability to act as a hydrogen bond acceptor make it an excellent solvent for many organic molecules. For ethyl 6-amino-1H-indole-2-carboxylate, the following interactions are anticipated to contribute to its solubility in DMSO:

-

Hydrogen Bonding: The sulfoxide group of DMSO can accept hydrogen bonds from the N-H groups of the indole ring and the amino substituent of the solute.

-

Dipole-Dipole Interactions: The polar nature of both the solute and DMSO will lead to favorable dipole-dipole interactions.

Given these factors, ethyl 6-amino-1H-indole-2-carboxylate is expected to exhibit good solubility in DMSO.

Solubility in Methanol:

Methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its interactions with ethyl 6-amino-1H-indole-2-carboxylate will be multifaceted:

-

Hydrogen Bonding: Methanol can act as a hydrogen bond donor to the carbonyl oxygen and the nitrogen atoms of the solute, and as a hydrogen bond acceptor from the N-H groups.

-

Hydrophobic Interactions: The methyl group of methanol can have some favorable interactions with the hydrophobic indole backbone. The presence of methanol's hydrogen bonds with the π electrons of the indole ring can increase its solubility relative to water.[4]

The solubility in methanol is also expected to be significant, though potentially different from that in DMSO due to the differing nature of the solvent-solute interactions.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of ethyl 6-amino-1H-indole-2-carboxylate. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials

-

Ethyl 6-amino-1H-indole-2-carboxylate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Methanol

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of ethyl 6-amino-1H-indole-2-carboxylate (e.g., 5-10 mg) into a microcentrifuge tube. The key is to have undissolved solid remaining after equilibration.

-

Add a precise volume of the chosen solvent (DMSO or methanol), for example, 1 mL.

-

Vortex the mixture vigorously for 2-3 minutes to create a fine suspension.

-

-

Equilibration:

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Separation of Undissolved Solute:

-

Centrifuge the tubes at a high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Perform a serial dilution of the supernatant with an appropriate solvent (the same solvent used for dissolution is often suitable) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Develop and validate an HPLC-UV method for the quantification of ethyl 6-amino-1H-indole-2-carboxylate. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, providing a more accurate solubility value.

-

Centrifugation: This is a critical step to effectively separate the undissolved solid from the saturated solution, preventing overestimation of solubility.

-

HPLC-UV for Quantification: Provides a sensitive and specific method for accurately determining the concentration of the dissolved solute.

Conclusion

References

Sources

- 1. Ethyl 6-amino-1H-indole-2-carboxylate | 71056-60-5 [sigmaaldrich.com]

- 2. Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc [chemsrc.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Strategic Role of Ethyl 6-Amino-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in engaging a wide array of biological targets.[1][2] Within this privileged structural class, ethyl 6-amino-1H-indole-2-carboxylate emerges as a pivotal building block, offering a strategic entry point for the synthesis of diverse and potent therapeutic agents. The presence of a reactive amino group on the benzene ring, coupled with the carboxylate functionality at the 2-position, provides medicinal chemists with a versatile platform for structural elaboration and optimization of pharmacological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of ethyl 6-amino-1H-indole-2-carboxylate in contemporary drug discovery, with a particular focus on its role in the development of kinase inhibitors for oncology.

Introduction: The Enduring Legacy of the Indole Nucleus

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively bind to and modulate the function of biological macromolecules.[3] Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][4]

Ethyl 6-amino-1H-indole-2-carboxylate (CAS No: 71056-60-5) represents a strategically functionalized indole core.[5] The ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for introducing diverse substituents.[6] More significantly, the amino group at the C6 position serves as a key nucleophilic center, enabling a wide array of chemical transformations to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting molecules.

Synthesis of Ethyl 6-Amino-1H-indole-2-carboxylate: A Proposed Pathway

While a specific, detailed, and publicly available protocol for the synthesis of ethyl 6-amino-1H-indole-2-carboxylate is not readily found in a single, dedicated publication, its preparation can be logically deduced from established indole synthesis methodologies and standard functional group transformations. The most plausible and widely applicable approach is a multi-step synthesis culminating in the reduction of a 6-nitroindole precursor.

A common and effective method for the synthesis of substituted indole-2-carboxylates is the Reissert indole synthesis.[7] This reaction involves the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting α-keto ester.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway to ethyl 6-amino-1H-indole-2-carboxylate.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 6-nitro-1H-indole-2-carboxylate (via Reissert Synthesis)

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-nitroaniline.

-

Condensation: Add diethyl oxalate dropwise to the cooled reaction mixture. Stir at room temperature until the starting material is consumed (monitored by TLC).

-

Reductive Cyclization: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and add a reducing agent such as iron powder. Heat the mixture to reflux.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), filter the hot solution to remove the iron salts. Cool the filtrate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate (via Catalytic Hydrogenation)

-

Reaction Setup: Dissolve ethyl 6-nitro-1H-indole-2-carboxylate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.[8]

-

Monitoring and Work-up: Monitor the reaction progress by TLC until the starting material is completely consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 6-amino-1H-indole-2-carboxylate, which can be further purified by recrystallization if necessary.

The Role of Ethyl 6-Amino-1H-indole-2-carboxylate as a Scaffold in Drug Discovery

The strategic placement of the amino and ester functionalities makes ethyl 6-amino-1H-indole-2-carboxylate a highly valuable starting material for the construction of diverse chemical libraries. The 6-amino group, in particular, serves as a versatile handle for introducing a wide range of substituents, allowing for extensive exploration of the chemical space around the indole core.

Derivatization of the 6-Amino Group

The nucleophilic nature of the 6-amino group allows for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Buchwald-Hartwig Amination: Cross-coupling with aryl halides to introduce substituted aryl or heteroaryl groups.

These derivatizations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

Application in the Synthesis of Kinase Inhibitors

A significant area where indole scaffolds have made a substantial impact is in the development of protein kinase inhibitors for the treatment of cancer.[9] Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with side chains extending to interact with specific residues, thereby conferring potency and selectivity.

The ethyl 6-amino-1H-indole-2-carboxylate scaffold is well-suited for the design of kinase inhibitors. The indole nitrogen and the 6-amino group can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can mimic the hydrogen bonding pattern of the adenine region of ATP.

Illustrative Derivatization for Kinase Inhibitor Synthesis:

Caption: General workflow for derivatizing the scaffold for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of ethyl 6-amino-1H-indole-2-carboxylate is not extensively documented in a consolidated manner, general principles from related indole-based kinase inhibitors can be extrapolated.

| Position of Substitution | General Observation | Potential Impact on Activity |

| 6-Amino Group | Introduction of various amides, ureas, and sulfonamides. | Can significantly influence potency and selectivity by forming key hydrogen bonds with the hinge region of the kinase. The nature of the substituent also impacts solubility and other pharmacokinetic properties. |

| Indole N1 | Alkylation or arylation. | Can modulate the electronic properties of the indole ring and provide additional interaction points with the kinase. However, it may also disrupt a crucial hydrogen bond. |

| C2-Carboxylate | Conversion to amides. | The amide nitrogen can act as a hydrogen bond donor, and the substituent on the amide can explore different regions of the ATP-binding pocket, leading to enhanced potency and selectivity. |

| C3 Position | Introduction of small substituents. | Can influence the overall conformation of the molecule and may provide additional van der Waals interactions. |

Future Perspectives and Conclusion

Ethyl 6-amino-1H-indole-2-carboxylate is a highly valuable and versatile building block in drug discovery. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities. The demonstrated success of indole-based compounds as kinase inhibitors highlights the significant potential of derivatives of this scaffold in the development of novel anticancer therapies. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new synthetic methodologies to access this scaffold and its analogs will further expand its utility in medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the strategic application of versatile building blocks like ethyl 6-amino-1H-indole-2-carboxylate will be crucial in the quest for new and effective medicines.

References

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

Ethyl 6-amino-1H-indole-2-carboxylate. Available at: [Link]

-

Strategies for the Synthesis of Bioactive Molecules. Available at: [Link]

-

(PDF) Ethyl 1H-indole-2-carboxylate. Available at: [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available at: [Link]

-

Synthesis and biological evaluation of indoles. Available at: [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

-

Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Available at: [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Available at: [Link]

-

Structure Activity Relationships. Available at: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available at: [Link]

-

Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

-

Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Available at: [Link]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 6-amino-1H-indole-2-carboxylate | CAS#:71056-60-5 | Chemsrc [chemsrc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

difference between ethyl 6-amino-1H-indole-2-carboxylate and ethyl 5-aminoindole-2-carboxylate

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and scaffold morphing, the distinction between ethyl 6-amino-1H-indole-2-carboxylate (6-EAI) and ethyl 5-aminoindole-2-carboxylate (5-EAI) is not merely positional isomerism—it is a divergence in synthetic accessibility, electronic vector alignment, and biological target specificity.

This guide analyzes these two scaffolds, providing researchers with the rationale for selecting one over the other based on Structure-Activity Relationship (SAR) goals and synthetic feasibility .

Part 1: Structural & Electronic Divergence

While both molecules share the indole-2-carboxylate core (a privileged scaffold in kinase and GPCR inhibitor design), the position of the amino group dictates their utility.

The Vector Analysis (SAR Implications)

In medicinal chemistry, the amino group serves as a "handle" for further diversification (e.g., amide coupling, reductive amination) to reach into specific binding pockets.

-

5-Amino Vector (Coaxial): The amino group at C5 projects along a vector roughly parallel to the C2-C3 bond axis. In kinase inhibitors, substituents here often extend into the solvent-front or hydrophobic back-pockets (e.g., Gatekeeper residues).

-

6-Amino Vector (Off-Axis): The C6 position projects the amino group at an angle (approx. 120°) relative to the C5 vector. This is critical for targeting "deep pocket" residues or inducing conformational changes in receptors that the 5-isomer cannot access due to steric clashes.

Electronic Resonance

The electron-donating amino group (-NH₂) alters the reactivity of the indole ring differently depending on its position relative to the electron-withdrawing ester (-COOEt) at C2.

-

5-Amino (5-EAI): The lone pair at C5 can donate electron density into the C3 position via resonance. This makes C3 highly nucleophilic, susceptible to unwanted side reactions (e.g., oxidation or electrophilic attack) if not carefully managed.

-

6-Amino (6-EAI): The C6 lone pair is conjugated through the benzene ring but has a different resonance contribution to the pyrrole ring nitrogen. It generally exerts a weaker activation effect on C3 compared to the 5-amino isomer, offering slightly better stability in oxidative conditions.

Part 2: Synthetic Pathways (The Accessibility Gap)

The most significant technical differentiator is synthetic accessibility . The 5-isomer is accessible via direct functionalization of the parent scaffold, whereas the 6-isomer typically requires de novo ring construction.

Synthesis of Ethyl 5-aminoindole-2-carboxylate (5-EAI)

Mechanism: Direct Electrophilic Aromatic Substitution (EAS). The ethyl indole-2-carboxylate scaffold directs incoming electrophiles (like nitronium ions) primarily to the C5 position. The C2-ester deactivates the pyrrole ring and the C3 position, while the Indole-NH activates the benzene ring, specifically para to itself (C5).

-

Route: Nitration (

) -

Yield: High (>70% overall).

-

Scalability: Excellent (Kilogram scale).

Synthesis of Ethyl 6-amino-1H-indole-2-carboxylate (6-EAI)

Mechanism: De Novo Cyclization (Reissert or Fischer). Direct nitration of the parent scaffold yields <5% of the 6-isomer. Therefore, the 6-amino functionality must be installed before the indole ring is formed.

-

Route (Reissert): 4-Nitro-2-nitrotoluene

condensation with diethyl oxalate -

Route (Fischer): 3-Nitrophenylhydrazine + Ethyl pyruvate

Hydrazone -

Yield: Moderate to Low (30-50% after purification).

-

Scalability: Challenging due to separation steps.

Visualization of Synthetic Divergence

Figure 1: Divergent synthetic strategies. The 5-isomer allows direct scaffold modification, while the 6-isomer requires pre-functionalized precursors.

Part 3: Comparative Data Profile

| Feature | Ethyl 5-aminoindole-2-carboxylate | Ethyl 6-amino-1H-indole-2-carboxylate |

| CAS Registry | 10561-00-9 | 16369-12-3 |

| Synthetic Difficulty | Low (2 steps from commercial scaffold) | High (Requires ring synthesis or separation) |

| C3-Nucleophilicity | High (Strong resonance donation) | Moderate |

| Solubility (DMSO) | High | Moderate (Often aggregates due to H-bonding) |

| pKa (Conj. Acid) | ~3.8 (Predicted) | ~3.2 (Predicted - Inductive effect of N1) |

| Primary Application | Kinase Inhibitors (EGFR, CDK2) | GPCR Antagonists, Viral Efflux Pump Inhibitors |

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 5-aminoindole-2-carboxylate

This protocol utilizes the high regioselectivity of nitration on the ester-protected indole.

Reagents: Ethyl indole-2-carboxylate,

-

Nitration:

-

Dissolve ethyl indole-2-carboxylate (10.0 g, 52.8 mmol) in conc.

(40 mL) at 0°C. -

Add fuming

(2.4 mL) dropwise, maintaining temp <5°C. -

Stir for 1 h. Pour onto crushed ice.

-

Filter the yellow precipitate (Ethyl 5-nitroindole-2-carboxylate). Recrystallize from EtOH. Yield: ~75%.

-

-

Reduction:

Protocol B: Functionalization (Amide Coupling)

Applicable to both isomers for library generation.

Reagents: Indole amine (5- or 6-isomer), Carboxylic Acid (

-

Dissolve the amino-indole (1.0 eq) and Carboxylic Acid (1.1 eq) in dry DMF (0.1 M).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

-

Stir at RT for 12 h.

-

Critical Step: Quench with water. The 5-isomer product often precipitates cleanly; the 6-isomer may require extraction due to different lipophilicity.

Part 5: Biological & Mechanistic Implications

The choice between these isomers is often the deciding factor in optimizing Ligand Efficiency (LE) .

Kinase Selectivity (The "Gatekeeper" Effect)

In the ATP-binding pocket of kinases (e.g., EGFR, CDK2), the indole NH typically H-bonds with the hinge region.

-

5-Substitution: Projects the substituent towards the solvent front or the ribose binding pocket. This is ideal for solubilizing groups (e.g., morpholine, piperazine).

-

6-Substitution: Projects the substituent towards the "floor" of the pocket. Large groups here often clash with the conserved catalytic lysine or aspartate, making the 6-isomer a "selectivity filter"—it will only bind to kinases with specific cryptic pockets in that region.

Mechanistic Pathway Diagram

Figure 2: SAR Vector analysis demonstrating how the isomeric position dictates the spatial projection of substituents in a binding pocket.

References

-

Vertex Pharmaceuticals. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. Link

-

National Institutes of Health (NIH). (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. PubMed Central. Link

-

Organic Syntheses. (1963). Ethyl Indole-2-carboxylate.[2][3][4][5][6] Org. Synth. 1963, 43, 40. Link

-

BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block. Link

-

RSC Medicinal Chemistry. (2023). Regioselective synthesis of 3-nitroindoles and derivatives. Royal Society of Chemistry. Link

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Ethyl 6-amino-1H-indole-2-carboxylate: A Versatile Scaffold for Next-Gen Kinase Inhibitors

[1]

Executive Summary

In the landscape of small-molecule drug discovery, the indole pharmacophore remains a "privileged structure" due to its bio-isosteric resemblance to the purine base of ATP. Among its derivatives, ethyl 6-amino-1H-indole-2-carboxylate (CAS: 71056-60-5) has emerged as a high-value scaffold.[1] Unlike simple indoles, this molecule offers two distinct, orthogonal vectors for chemical diversification: the C2-carboxylate (hinge-binding region) and the C6-amino group (solvent-exposed or allosteric pocket vector).

This guide details the technical utility of this scaffold, providing validated synthetic protocols, structural rationale for kinase targeting (EGFR, VEGFR-2, CK2), and a self-validating workflow for converting this intermediate into potent Type I and Type II kinase inhibitors.

Structural Rationale & Binding Logic

The ATP-Mimetic Paradigm

Kinase inhibitors typically function by competing with ATP for the catalytic cleft.[1] The ethyl 6-amino-1H-indole-2-carboxylate scaffold mimics the adenosine core of ATP but offers superior modifiability.[1]

-

Hinge Binding (C2 Vector): The C2-ester is a prodrug-like precursor.[1] Upon conversion to a primary or secondary amide (–CONH–R), the C2-carbonyl and the Indole N1-H form a critical hydrogen-bond donor/acceptor pair with the kinase hinge region (e.g., Met793 in EGFR or Glu81 in CDK2).

-

Solvent/Selectivity Vector (C6 Vector): The 6-amino group is positioned to project substituents out of the ATP pocket towards the solvent front or into the ribose-binding pocket. This is critical for modulating physicochemical properties (LogP, solubility) and achieving selectivity by targeting non-conserved residues.

Visualization of the Binding Mode

Figure 1: Strategic vector analysis of the 6-aminoindole-2-carboxylate scaffold within the kinase ATP pocket.

Synthetic Chemistry: Access & Functionalization

The synthesis of ethyl 6-amino-1H-indole-2-carboxylate is rarely done de novo in a medicinal chemistry lab; it is often purchased.[1] However, for scale-up or derivative generation, the Reissert Indole Synthesis followed by selective reduction is the industry standard.

Validated Synthetic Workflow

The critical step is the chemoselective reduction of the nitro group without affecting the ester or the indole double bond.

Figure 2: Synthetic pathway from nitro-toluene precursors to the amino-indole scaffold.

Protocol: Chemoselective Reduction of 6-Nitro to 6-Amino

Note: This protocol avoids the use of high-pressure hydrogenation, making it safer for standard bench work.[1]

Reagents:

-

Ethyl 6-nitroindole-2-carboxylate (1.0 eq)[1]

-

Ammonium Formate (5.0 eq)

-

10% Pd/C (10 wt% loading)

-

Solvent: Ethanol/THF (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g (4.27 mmol) of ethyl 6-nitroindole-2-carboxylate in 20 mL of Ethanol/THF mixture. Ensure complete dissolution (sonicate if necessary).

-

Catalyst Addition: Under an argon blanket, carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction: Add ammonium formate (1.35 g, 21.3 mmol) in one portion. Attach a reflux condenser.[1]

-

Reaction: Heat the mixture to 60°C for 1–2 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6, yellow) should disappear, and a new fluorescent spot (Rf ~0.3, blue under UV) should appear.

-

-

Workup: Cool to room temperature. Filter the catalyst through a Celite pad.[2] Wash the pad with warm ethanol (2 x 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and extract with EtOAc (3 x 20 mL). Dry over Na2SO4 and concentrate.

-

Yield: Expect 85–95% of an off-white solid.[1]

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (NH2) around 5.0–5.5 ppm.

-

Medicinal Chemistry Application: Designing the Inhibitor

Once the scaffold is in hand, the design strategy focuses on transforming the 6-amino and 2-ester groups.[1]

C2-Modification (The Hinge Binder)

The ethyl ester is a weak hinge binder. It must be converted to an amide or hydrazide to maximize potency.[1]

-

Direct Aminolysis: React the ester with an amine (e.g., benzylamine, aniline) using AlMe3 (trimethylaluminum) or TBD (triazabicyclodecene) as a catalyst.

-

Target: Creates a donor-acceptor motif (NH-CO) that mimics the adenine N1-N6 interaction of ATP.[1]

C6-Modification (The Tail)

The 6-amino group is the "handle" for tuning physicochemical properties.

-

Urea Formation: React with isocyanates to form ureas.[1] This is common in Type II inhibitors (e.g., Sorafenib-like) where the urea binds to the DFG-out pocket.

-

Amide Coupling: React with acid chlorides to extend the scaffold into the solvent channel.

-

Solubility: Attach morpholine or piperazine moieties here to improve oral bioavailability.[1]

Data Summary: Scaffold Potency Potential

Based on SAR data for indole-2-carboxamide derivatives.

| Target Kinase | Modification at C2 | Modification at C6 | Reported IC50 (nM) | Ref |

| EGFR | 3-Cl-4-F-benzylamide | Morpholine-urea | 20 - 80 nM | [1, 2] |

| VEGFR-2 | 4-Me-benzylamide | Piperazine-amide | 15 - 50 nM | [1] |

| CDK2 | Phenyl-hydrazide | H / Small alkyl | 40 - 100 nM | [2] |

| CK2 | Carboxylic Acid (Free) | Hydrophobic aryl | < 50 nM | [3] |

Biological Validation: Kinase Assay Protocol

To validate the inhibitors synthesized from this scaffold, a luminescent ADP-detection assay (e.g., ADP-Glo™) is recommended due to its high sensitivity and Z' factor.

ADP-Glo Kinase Assay Workflow

Objective: Measure the IC50 of the synthesized ethyl 6-amino-indole derivative against EGFR or VEGFR-2.

Reagents:

-

Kinase Enzyme (e.g., EGFR wt, 1-5 ng/well)

-

Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL)

-

ATP (Ultrapure, at Km apparent, typically 10 µM)

Protocol:

-

Preparation: Prepare 2.5x Kinase/Substrate buffer and 2.5x ATP buffer.[1]

-

Dosing: Dispense 2 µL of compound (serially diluted in 1% DMSO) into a 384-well white plate.

-

Enzyme Addition: Add 4 µL of Kinase/Substrate mixture. Incubate for 10 min at RT to allow compound-enzyme equilibration.

-

Reaction Start: Add 4 µL of ATP buffer. Incubate for 60 min at RT.

-

ADP Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. Log[Compound] to determine IC50 using a 4-parameter logistic fit.

References

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023.

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Advances, 2022.[1]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 2023.[1]

-

Ethyl 6-amino-1H-indole-2-carboxylate Product Data. Sigma-Aldrich.

-

Reissert Indole Synthesis. Organic Syntheses, Coll.[5] Vol. 5, p.567.

Sources

- 1. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 2. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

Methodological & Application

protocol for reduction of nitro group in ethyl 6-nitro-1H-indole-2-carboxylate

Application Note & Protocol Guide

Chemoselective Reduction of Ethyl 6-Nitro-1H-indole-2-carboxylate: A Practical Guide for Medicinal Chemistry

Abstract The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental process in the synthesis of pharmaceuticals and bioactive molecules. The 6-amino-1H-indole-2-carboxylate scaffold, in particular, serves as a crucial intermediate in the development of various therapeutic agents. This application note provides a comprehensive guide to the chemoselective reduction of the nitro group in ethyl 6-nitro-1H-indole-2-carboxylate. We present a comparative analysis of common reduction methodologies and feature a detailed, field-proven protocol using iron powder and ammonium chloride—a method prized for its robustness, scalability, and excellent functional group tolerance. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood procedure for synthesizing ethyl 6-amino-1H-indole-2-carboxylate, a key building block in modern drug discovery.

Introduction: The Challenge of Selective Nitro Reduction

The reduction of a nitro group on an aromatic ring is a six-electron process that must be conducted with precision, especially when other reducible functional groups are present.[1] In the case of ethyl 6-nitro-1H-indole-2-carboxylate, the primary challenge is to reduce the nitro moiety to an amine without affecting the ethyl ester or the indole ring system. The resulting product, ethyl 6-amino-1H-indole-2-carboxylate, is a valuable precursor for further chemical elaboration in medicinal chemistry programs.

The choice of reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and scalability.[2] Harsh conditions or non-selective reagents can lead to the reduction of the ester to an alcohol, cleavage of the indole ring, or the formation of undesired dimeric intermediates like azo or azoxy compounds.[3] This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the ester and indole functionalities.

Comparative Analysis of Key Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups. The optimal choice depends on factors such as substrate sensitivity, available equipment, scale, and cost. Below is a comparative summary of the most reliable techniques applicable to ethyl 6-nitro-1H-indole-2-carboxylate.

| Methodology | Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |

| Metal/Acid (Neutral Variant) | Fe powder / NH₄Cl | EtOH/H₂O, Reflux | Robust, scalable, inexpensive, high chemoselectivity for nitro over ester.[4][5][6] | Heterogeneous reaction; workup requires filtration of fine iron/iron oxide sludge.[5] |

| Metal Salt Reduction | SnCl₂·2H₂O | EtOH or EtOAc, 70-80 °C | Highly chemoselective, mild conditions, homogeneous reaction.[7][8] | Stoichiometric amounts of tin result in toxic waste; workup can be complicated by tin salt precipitation.[9][10] |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | MeOH or EtOAc, RT, 1-4 atm H₂ | High atom economy, clean reaction, catalyst can be recovered.[1][2] | Requires specialized hydrogenation equipment; potential for over-reduction or dehalogenation (if applicable).[2][11] |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | MeOH or EtOH, Reflux | Avoids use of high-pressure H₂ gas; generally mild and fast.[7][12] | Ammonium formate can be costly on a large scale; catalyst filtration is required. |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | DMF/H₂O or MeOH/H₂O | Very mild, works well for sensitive substrates, easy to handle.[13][14][15] | Often requires aqueous solvent systems which can pose solubility challenges; may require excess reagent.[16] |

Based on its balance of efficacy, cost, safety, and scalability, the Iron/Ammonium Chloride method is presented as the primary recommended protocol.

Featured Protocol: Reduction using Iron and Ammonium Chloride

This procedure is a variation of the Béchamp reduction and is renowned for its reliability and tolerance of sensitive functional groups like esters.[1][9]

Scientific Rationale

The reduction proceeds via a series of single-electron transfers from the surface of the metallic iron to the nitro group.[1] Ammonium chloride acts as a mild proton donor and an electrolyte, facilitating the reaction and helping to keep the resulting iron salts soluble.[17] The use of a protic solvent system like ethanol/water ensures solubility for both the organic substrate and the inorganic salt.

Experimental Workflow Diagram

Caption: Workflow for the Fe/NH₄Cl reduction of ethyl 6-nitro-1H-indole-2-carboxylate.

Materials & Equipment

-

Reagents:

-

Ethyl 6-nitro-1H-indole-2-carboxylate

-

Iron powder (electrolytic grade, <325 mesh is ideal)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite® 545 or equivalent filter aid

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar (or mechanical stirrer for larger scale)

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq.), ammonium chloride (4.0-5.0 eq.), ethanol, and water. A common solvent ratio is between 3:1 and 5:1 ethanol:water. The total solvent volume should be sufficient to create a mobile slurry (approx. 10-20 mL per gram of nitroindole).

-

Reagent Addition: Begin vigorous stirring. To this mixture, add iron powder (3.0-5.0 eq.) portion-wise over 10-15 minutes. The addition can be exothermic, so control the rate to maintain a manageable temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 80-85 °C) and maintain this temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is UV active and the product amine will also be visible, often staining with agents like ninhydrin. The reaction is typically complete within 2-6 hours.[5]

-

Workup - Filtration: Once the starting material is consumed, allow the mixture to cool to room temperature. Add a small amount of Celite® to the flask and stir for a few minutes. Filter the entire mixture through a pad of Celite® in a Buchner funnel. Wash the flask and the filter cake thoroughly with several portions of ethanol or ethyl acetate to ensure all product is recovered.

-

Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidity and precipitate iron hydroxides.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 6-amino-1H-indole-2-carboxylate.

-

Purification: The crude product is often of high purity.[5] If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Alternative Protocols

Stannous Chloride (SnCl₂) Reduction

This method is an excellent alternative, particularly on a smaller laboratory scale.[7][8]

-

Dissolve ethyl 6-nitro-1H-indole-2-carboxylate (1.0 eq.) in absolute ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.).

-

Heat the mixture to 70-80 °C under a nitrogen atmosphere.

-

Monitor the reaction by TLC. It is often complete in 2-4 hours.

-

After cooling, carefully pour the reaction mixture into ice.

-

Basify the mixture by slowly adding a saturated aqueous NaHCO₃ solution or dilute NaOH until the pH is ~8. This will precipitate tin salts.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-